1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-3-14(19)17-6-8-18(9-7-17)15-16-12-5-4-11(23(2,20)21)10-13(12)22-15/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDMCNIQBVDQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting from the preparation of the benzo[d]thiazole core. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst.
Biginelli Reaction: A multicomponent reaction that combines urea, an aldehyde, and a β-keto ester to form the benzo[d]thiazole ring.
Microwave Irradiation: This method accelerates the reaction process, leading to higher yields and shorter reaction times.
Industrial production methods often utilize these synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory agent, showing significant inhibition of COX-1 and COX-2 enzymes.
Biological Studies: It is used in molecular docking studies to understand its interaction with various protein targets, aiding in the design of new therapeutic agents.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Modifications
- 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one (, Ref: 10-F754380): Lacks the methylsulfonyl group at position 6.
- 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride (13) (): Replaces propanone with butanone and introduces a 4-chlorophenyl group on piperazine. The extended alkyl chain may alter pharmacokinetics.
- Arylpiperazine-propanone derivatives (): E.g., 1-(benzo[b]thiophen-3-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one. Replaces benzothiazole with benzo[b]thiophene and adds a trifluoromethyl group. Such substitutions impact lipophilicity and target selectivity .
Substituent Variations
- Urea derivatives (11a–11o) (): Feature a urea linker instead of propanone, with diverse aryl substituents (e.g., chloro, trifluoromethyl, methoxy).
Tetrazole-thio derivatives (7a–x) ():
Incorporate tetrazole-thio groups on the piperazine-sulfonyl core. The sulfonyl group here is on the piperazine, unlike the benzothiazole-linked sulfonyl in the target compound, altering electronic effects .
Physicochemical and Analytical Data
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing 1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of a substituted benzothiazole precursor (e.g., 6-(methylsulfonyl)benzo[d]thiazol-2-amine) with a piperazine derivative. Key steps include:
- Nucleophilic substitution to attach the piperazine ring to the benzothiazole core under reflux in ethanol or DMF .
- Coupling with propan-1-one via a ketone linker, often using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Yield optimization requires precise control of temperature (60–80°C), solvent polarity, and reaction time .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methylsulfonyl group at C6 of benzothiazole, piperazine proton integration) .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and stability under varying pH .
- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~375) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening focuses on:
- Anticancer Activity : In vitro cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HepG2) at IC₅₀ values ≤10 µM, with comparisons to doxorubicin .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), measuring zone-of-inhibition diameters .
- Anti-inflammatory Potential : COX-2 inhibition assays (ELISA) to evaluate reduction in prostaglandin E₂ production .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on benzothiazole or piperazine) impact biological activity?
- Methodological Answer :
- SAR Studies :
- Benzothiazole Modifications : Replacing methylsulfonyl with fluoro or methoxy groups alters electron-withdrawing/donating effects, impacting receptor binding (e.g., EGFR inhibition ).
- Piperazine Substituents : Introducing bulky groups (e.g., 4-methylphenyl) enhances metabolic stability but may reduce solubility .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like tubulin or topoisomerase II, validated by mutagenesis assays .
Q. What mechanisms underlie the compound’s anticancer effects, and how are conflicting data resolved?
- Methodological Answer :
- Mechanistic Probes :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation .
- Cell Cycle Analysis : PI staining reveals G2/M arrest, linked to tubulin polymerization inhibition .
- Resolving Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration in media). Validate via standardized protocols (NCI-60 panel) and impurity profiling (HPLC-MS) .
Q. How can synthetic challenges (e.g., low yield in piperazine coupling) be addressed?
- Methodological Answer :
- Reaction Optimization :
- Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs) and improve yield (~75% vs. 50%) .
- Employ Schlenk techniques to exclude moisture/oxygen, critical for sulfonyl group stability .
- Byproduct Analysis : LC-MS identifies intermediates (e.g., des-methyl derivatives), guiding stoichiometric adjustments (1.2 eq. piperazine) .
Q. What computational tools predict the compound’s ADMET properties?
- Methodological Answer :
- In Silico Tools :
- SwissADME : Predicts moderate permeability (LogP ~2.8) and CYP3A4-mediated metabolism .
- ProTox-II : Flags potential hepatotoxicity (LD₅₀ ~300 mg/kg in rodents) .
- Experimental Validation : Microsomal stability assays (rat liver microsomes) quantify metabolic half-life (t₁/₂ ~45 mins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
